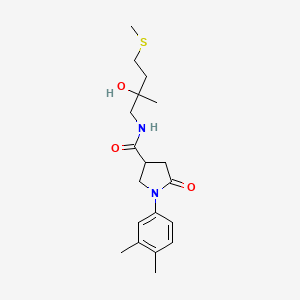

1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-13-5-6-16(9-14(13)2)21-11-15(10-17(21)22)18(23)20-12-19(3,24)7-8-25-4/h5-6,9,15,24H,7-8,10-12H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVLUZUNFIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(CCSC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a pyrrolidine ring, which is significant for its biological activity. The presence of various functional groups, such as the hydroxyl and carboxamide groups, contributes to its solubility and interaction with biological targets.

Biological Activity Overview

- Anticancer Activity : Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with oxadiazole linkages have shown effectiveness against various human cancer cell lines (e.g., MCF-7, A549) through mechanisms that involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound is hypothesized to possess anti-inflammatory properties based on structural similarities with known anti-inflammatory agents. Studies have demonstrated that related compounds can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are pivotal in inflammatory pathways .

- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects in preclinical models. The mechanism often involves modulation of pain pathways through interaction with opioid receptors or inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory processes, similar to other compounds that target cyclooxygenase and lipoxygenase pathways.

- Cell Signaling Modulation : The compound might influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its analgesic effects.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrrolidine derivatives against human cancer cell lines, revealing that modifications to the side chains significantly enhanced anticancer activity. The specific compound's structural features were linked to increased cytotoxicity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Assessment

In a model of acute inflammation using carrageenan-induced paw edema in rats, related compounds exhibited significant reductions in swelling. The study highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of bioactive molecules, particularly dihydropyridine and pyrrolidine carboxamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Structure Differences: The target compound features a pyrrolidine-5-one core, contrasting with the 1,4-dihydropyridine cores of AZ331 and AZ255. Compared to the pyrrolidine-2-carboxamide in , the target’s 5-oxo group introduces a ketone, which may influence electronic properties and hydrogen-bonding capacity.

Substituent Analysis: The 2-hydroxy-2-methyl-4-(methylthio)butyl chain in the target compound combines hydrophilic (hydroxy) and lipophilic (methylthio) groups, balancing solubility and membrane permeability. This differs from the thiomorpholinoacetyl group in ’s compound, which incorporates a sulfur-containing heterocycle for enhanced metabolic stability . The 3,4-dimethylphenyl group provides steric bulk compared to the 4-fluorophenoxyphenyl moiety in , which may reduce steric hindrance but improve π-π stacking interactions.

Functional Group Contributions: Carboxamide: A common feature across all compounds, critical for hydrogen bonding with biological targets. Thioether vs. Electron-Withdrawing Groups: AZ331 and AZ257 include cyano substituents, which are absent in the target compound. These groups could alter electronic density and redox behavior in dihydropyridines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution for introducing the 3,4-dimethylphenyl group.

- Condensation reactions to form the pyrrolidone ring.

- Amide coupling (e.g., using HATU or EDC/HOBt) to attach the hydroxy-methylthio-butyl sidechain .

- Optimization parameters : Solvent choice (e.g., DMF or THF), temperature control (0–60°C), and reaction time (12–48 hours) significantly impact yield and purity. For example, prolonged reaction times may reduce byproduct formation in cyclization steps .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement) resolves 3D conformation and confirms stereochemistry .

- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) identifies proton environments and connectivity, particularly for the methylthio and hydroxy groups .

- High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation patterns .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to prevent oxidation of the methylthio group .

- Handling : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal irritation. Degradation products may form under prolonged storage; periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR signals for the hydroxy and methylthio groups overlap, employ variable-temperature NMR or deuterium exchange to isolate peaks.

- Cross-validation : Compare experimental HRMS data with computational predictions (e.g., using Gaussian or ORCA) to confirm fragment assignments .

- Redundant refinement in SHELXL can resolve crystallographic ambiguities, such as disordered sidechains .

Q. What computational methods are effective for predicting biological interactions of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to target proteins (e.g., enzymes with thiol-containing active sites).

- MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR studies correlate substituent effects (e.g., methylthio vs. methoxy groups) with bioactivity .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading (0.1–5 mol%), solvent polarity, and temperature.

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .

- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.